(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride
Beschreibung
(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride is a chiral benzenesulfonamide derivative featuring a benzyl-pyrrolidinyl moiety and a para-iodo substituent on the aromatic ring. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The stereochemistry (S-configuration) and the iodine atom are pivotal for its biological activity, influencing both binding affinity and selectivity.
Eigenschaften
Molekularformel |
C17H20ClIN2O2S |
|---|---|
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-4-iodobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C17H19IN2O2S.ClH/c18-15-6-8-17(9-7-15)23(21,22)19-16-10-11-20(13-16)12-14-4-2-1-3-5-14;/h1-9,16,19H,10-13H2;1H/t16-;/m0./s1 |
InChI-Schlüssel |
SUVKXARBBZNQCH-NTISSMGPSA-N |
Isomerische SMILES |
C1CN(C[C@H]1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinol with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired purity and structural integrity of the compound.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The electron-deficient 4-iodobenzenesulfonamide moiety facilitates substitution reactions. Key examples include:
Key Findings :
-
The iodine atom acts as a superior leaving group compared to bromine or chlorine in cross-coupling reactions due to its polarizability .
-
Reactions proceed with >75% yields under optimized Pd/Cu catalysis .
Sulfonamide Reactivity
The sulfonamide group participates in:
Key Findings :
-
Alkylation occurs selectively at the sulfonamide nitrogen over the pyrrolidine amine due to steric hindrance.
-
Hydrogenolysis retains the sulfonamide and pyrrolidine moieties while cleaving the benzyl group .
Pyrrolidine Ring Modifications
The chiral pyrrolidine scaffold undergoes:
Key Findings :
-
Reductive amination preserves the (S)-configuration with >90% enantiomeric excess.
-
Oxidation products show enhanced hydrogen-bonding capacity for target engagement .
Dehalogenation Pathways
The iodine atom undergoes reductive elimination:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Radical Deiodination | UV light, Et₃N, DMF, 25°C | Iodo → Hydrogen substitution (→ des-iodo analog) | |
| Metal-Mediated Dehalogenation | Zn, NH₄Cl, EtOH/H₂O, 70°C | Iodo → Hydrogen substitution (→ des-iodo analog) |
Key Findings :
-
Dehalogenation reduces molecular weight by 127 Da, confirmed by mass spectrometry.
-
Des-iodo analogs exhibit diminished biological activity, highlighting iodine’s role in target binding .
Acid/Base Stability
Critical for pharmaceutical formulation:
| Condition | Stability | Degradation Products | Source |
|---|---|---|---|
| 0.1 M HCl, 37°C, 24 hrs | Stable (>95% intact) | None detected | |
| 0.1 M NaOH, 37°C, 24 hrs | Partial hydrolysis (20% degradation) | Benzenesulfonic acid, pyrrolidine fragments |
Key Findings :
-
Stability under acidic conditions supports oral bioavailability.
-
Alkaline hydrolysis occurs via sulfonamide cleavage, necessitating pH-controlled formulations.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride: can be compared with other similar compounds, such as (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride and N-(1-Benzyl-pyrrolidin-3-YL)-4-bromo-benzenesulfonamide hydrochloride The key differences lie in the stereochemistry and the halogen atom present in the compound
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
H-Series Isoquinoline Sulfonamides
Compounds such as H-7 hydrochloride , H-8 hydrochloride , and H-89 () share the benzenesulfonamide core but differ in substituents. For instance:
- H-89 contains a p-bromocinnamylaminoethyl group, which enhances protein kinase A (PKA) inhibition.
- The target compound substitutes the isoquinoline moiety with a benzyl-pyrrolidinyl group, likely improving selectivity for ion channels over kinases.
Halogen-Substituted Sulfonamides
a) 4-Iodo vs. 4-Chloro/Bromo Analogues
- N-(4-chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea () and N-(4-bromophenyl)-N-[1(S)-1-phenylethyl]thiourea demonstrate how halogen size (Cl < Br < I) affects crystal morphology and solubility. The larger iodine atom in the target compound may reduce crystallinity compared to chloro/bromo analogues, favoring amorphous forms for drug formulation .

- L-741,626 (), a 4-iodobenzenesulfonamide derivative, shares the iodine substituent but lacks the benzyl-pyrrolidine group. This structural variation likely alters target specificity (e.g., adrenergic receptors vs. Nav1.6) .
b) Chlorinated Analogues
Sulfonamides with Heterocyclic Moieties
- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () incorporates a thiazolyl group, which may confer metabolic stability. In contrast, the target compound’s benzyl-pyrrolidine moiety could increase metabolic liability but improve CNS penetration .
- 4-(4-Amino-pyrazolo[3,4-d]pyrimidinyl)-N-methylbenzenesulfonamide () uses a pyrazolo-pyrimidine group for kinase inhibition. The target compound’s pyrrolidine and iodine substituents shift the pharmacological profile toward ion channel modulation .
Sodium Channel Blockers
The patent in highlights Nav1.6 inhibitors such as (S)-4-((1-Benzyl-pyrrolidin-3-yl)(methyl)amino)-2-fluoro-5-methyl-N-(thiazol-4-yl)benzenesulfonamide. Compared to this compound, the target lacks the methylamino and thiazolyl groups but retains the benzyl-pyrrolidine scaffold. This simplification may reduce off-target effects while maintaining Nav1.6 affinity .
Research Implications
- Iodine’s Role : The para-iodo substituent in the target compound may enhance hydrophobic interactions with Nav1.6 compared to smaller halogens (Cl, Br), as seen in and .
- Stereochemistry : The (S)-configuration optimizes spatial alignment with chiral binding pockets, a feature shared with analogues in and .
- Synthetic Challenges : Suzuki coupling and Pd-catalyzed reactions () are likely applicable to synthesizing the target compound, though iodine’s steric demands may require tailored conditions.
Biologische Aktivität
(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C17H19I N2O2S
- Molecular Weight : 478.77537 g/mol
- CAS Number : 864759-46-6
The compound exhibits multiple biological activities, primarily through its interaction with protein kinases and modulation of autophagy pathways.
-
Protein Kinase Inhibition :
- Similar compounds have shown efficacy as inhibitors of Janus Kinase 3 (JAK3), which is crucial in the signaling pathways for immune response and inflammation .
- The presence of the benzenesulfonamide moiety is significant for binding affinity to target kinases, enhancing its therapeutic potential in autoimmune diseases and cancers .
- Autophagy Modulation :
Anticancer Effects
Research has demonstrated that (S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride exhibits significant antiproliferative effects in various cancer cell lines.
- Case Study: MIA PaCa-2 Cells
- A study highlighted the compound's ability to reduce cell viability in pancreatic cancer models, with submicromolar IC50 values indicating potent activity .
- The mechanism involves disruption of autophagic flux and accumulation of LC3-II, suggesting an interference with mTORC1 reactivation during nutrient refeeding .
Antimicrobial Activity
The compound's structural analogs have also shown promise in antibacterial and antifungal activities.
- In Vitro Studies :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for (S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride?
Answer:
The synthesis typically involves:
- Sulfonylation : Reacting 4-iodobenzenesulfonyl chloride with (S)-1-benzylpyrrolidin-3-amine under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane).
- Coupling Reactions : Ensuring stoichiometric equivalence and inert atmosphere (N₂/Ar) to prevent side reactions.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Characterization : Confirmation via ¹H/¹³C NMR (e.g., δ ~7.8 ppm for aromatic protons, δ ~3.5 ppm for pyrrolidine N-CH₂), HPLC (≥95% purity), and mass spectrometry (MS) for molecular ion validation .
Basic: How is enantiomeric purity validated for this compound?
Answer:
- Chiral HPLC : Utilize a Chiralpak® IA-3 column with a mobile phase of hexane/isopropanol (80:20 v/v) and UV detection at 254 nm. Retention times are compared against racemic standards.
- Optical Rotation : Measure specific rotation ([α]D²⁵) using a polarimeter; compare to literature values for the (S)-enantiomer.
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric signals in ¹H NMR .
Advanced: What strategies minimize racemization during synthesis?
Answer:
- Reaction Conditions : Use low temperatures (0–5°C), aprotic solvents (e.g., THF, DCM), and short reaction times.
- Chiral Catalysts : Employ asymmetric catalysts like BINOL-derived phosphoric acids to enhance enantioselectivity.
- In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps to adjust conditions dynamically .
Advanced: Which in vitro assays are optimal for evaluating its biological activity?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates. Include positive controls (e.g., staurosporine) and buffer standardization (pH 7.4, 25°C).
- Cellular Assays : MTT/XTT assays for cytotoxicity profiling in relevant cell lines (e.g., cancer cells). Validate with siRNA knockdown or co-treatment with pathway-specific inhibitors.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
Data Contradiction: How to resolve conflicting IC₅₀ values in literature?
Answer:
- Standardize Assay Conditions : Ensure consistent pH, temperature, and enzyme/cell batch sources.
- Orthogonal Assays : Compare results from biochemical (e.g., fluorescence quenching) vs. cellular (e.g., luciferase reporter) assays.
- Purity Verification : Re-analyze compound batches via HPLC-MS; check for residual solvents or enantiomeric contamination .
Stability: What methods assess degradation under physiological conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C; monitor degradation via LC-MS over 24–72 hours.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products .
Advanced: How to design SAR studies for structural analogs?
Answer:
- Core Modifications : Synthesize derivatives with substituent variations on the benzyl (e.g., electron-withdrawing groups) or pyrrolidine (e.g., N-alkylation) moieties.
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins. Validate with MD simulations (GROMACS) for stability.
- Bioactivity Correlation : Plot substituent Hammett constants (σ) vs. IC₅₀ to identify electronic effects .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.
- Storage : Keep in amber vials under argon at –20°C to prevent iodobenzene byproduct formation .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Activation Reagents : Switch from EDC/HOBt to HATU/DIPEA for improved amide bond formation.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reactant solubility.
- Microwave-Assisted Synthesis : Apply 100 W, 80°C for 30 minutes to accelerate reaction kinetics .
Data Contradiction: Addressing discrepancies in metabolic stability data
Answer:
- Liver Microsome Assays : Compare intrinsic clearance (Clₜₙₜ) across species (human vs. rodent) using LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify enzyme-specific interactions.
- Stability in Plasma : Incubate with human plasma (37°C, 1 hour); quantify parent compound via UPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

